molecular formula C11H8ClNO B11895465 5-Chloro-8-methylquinoline-2-carbaldehyde

5-Chloro-8-methylquinoline-2-carbaldehyde

Cat. No.: B11895465
M. Wt: 205.64 g/mol
InChI Key: OWTGNTZOVIHGOI-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chloro group and a methyl group on the quinoline ring enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the reaction of 5-chloro-8-methylquinoline with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methylquinoline-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 5-Chloro-8-methylquinoline-2-carboxylic acid.

    Reduction: 5-Chloro-8-methylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylquinoline-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar structure but with the formyl group at the 3-position.

    8-Methylquinoline-2-carbaldehyde: Lacks the chloro group at the 5-position.

    5,7-Dichloro-8-hydroxy-2-methylquinoline: Contains additional chloro and hydroxy groups.

Uniqueness

5-Chloro-8-methylquinoline-2-carbaldehyde is unique due to the specific positioning of the chloro, methyl, and formyl groups on the quinoline ring. This unique arrangement contributes to its distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

5-chloro-8-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H8ClNO/c1-7-2-5-10(12)9-4-3-8(6-14)13-11(7)9/h2-6H,1H3

InChI Key

OWTGNTZOVIHGOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=O

Origin of Product

United States

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